![molecular formula C14H19NO2 B13591241 (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-Methoxyphenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reaction of 4-methoxyphenyl derivatives with azabicycloheptane intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reduction of spirocyclic oxetanyl nitriles has been employed to synthesize 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
The uniqueness of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its bicyclic structure, which imparts distinct physicochemical properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
InChI 键 |
FKSMKMVFAJXMFG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



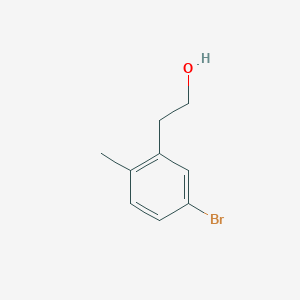


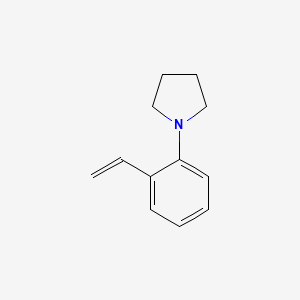
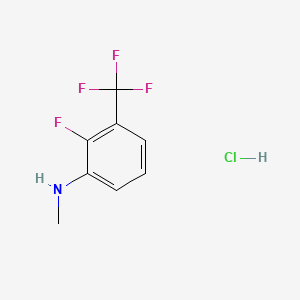
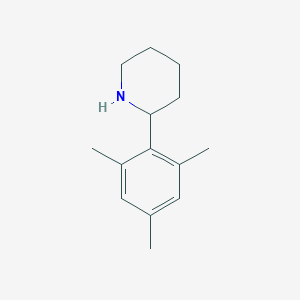
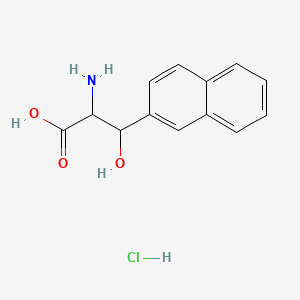
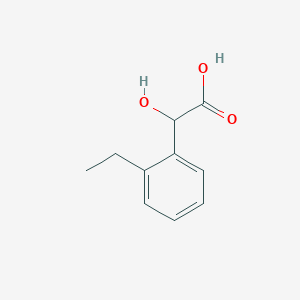

![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)



